LY310762

Serotonin receptor pharmacology Radioligand binding assay Receptor selectivity profiling

LY310762 is the definitive pharmacological probe for isolating 5-HT1D-mediated effects. With a Ki >1,000 nM at 5-HT1B vs. 249 nM at 5-HT1D (>4:1 selectivity), it outperforms non-selective antagonists like GR127935 (1:1 ratio). Validated in vivo (10 mg/kg i.p. amplifies SSRI-induced 5-HT elevation 2.2-fold; 1 mg/kg i.v. abolishes 5-HT1D-mediated renal vasodilation) and free of SERT activity—making it the superior choice for unambiguous receptor attribution. Order ≥98% purity for reproducible results.

Molecular Formula C24H28ClFN2O2
Molecular Weight 430.9 g/mol
CAS No. 192927-92-7
Cat. No. B1675665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY310762
CAS192927-92-7
Synonyms1-(2-(4-(4-fluoro-benzoyl)-piperidin-1-yl)-ethyl)-3,3-dimethyl-1,2-dihydro-indol-2-one
LY310762
Molecular FormulaC24H28ClFN2O2
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl
InChIInChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H
InChIKeyBOCLFQZPFYNVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY310762 (CAS 192927-92-7): Selective 5-HT1D Receptor Antagonist for Serotonergic Pharmacology Research and Procurement


LY310762 (CAS 192927-92-7) is a synthetic small-molecule antagonist with preferential binding affinity for the serotonin 5-HT1D receptor subtype. The compound is supplied as the hydrochloride salt (molecular formula C24H27FN2O2·HCl; molecular weight 430.94) and is characterized as a 5-HT1D-preferring antagonist with demonstrated selectivity over the closely related 5-HT1B receptor [1]. Developed originally by Eli Lilly and now available from multiple commercial vendors at purities ≥98%, LY310762 serves as a pharmacological tool compound for discriminating 5-HT1D-mediated from 5-HT1B-mediated physiological responses in both in vitro and in vivo experimental systems .

Why 5-HT1 Receptor Antagonists Cannot Be Interchangeably Substituted for LY310762: The 5-HT1B/1D Selectivity Problem


The 5-HT1B and 5-HT1D serotonin receptor subtypes share substantial sequence homology and overlapping pharmacological profiles, yet they mediate distinct physiological functions in vascular, neuronal, and presynaptic autoregulatory contexts [1]. Many commercially available 5-HT1 antagonists—including GR127935 and ketanserin—exhibit insufficient discrimination between these two receptor subtypes or introduce confounding activity at other 5-HT receptor families [2]. Substituting LY310762 with a non-selective 5-HT1B/1D antagonist compromises experimental interpretability in studies requiring unambiguous attribution of observed effects to 5-HT1D receptor blockade. The quantitative evidence presented in Section 3 establishes the specific selectivity margins and functional validation data that differentiate LY310762 from alternative 5-HT1 antagonists.

LY310762 Quantitative Differentiation Evidence: Comparative Binding Affinity, Selectivity Margins, and Functional Validation


5-HT1D vs. 5-HT1B Receptor Binding Selectivity: LY310762 Discriminates Between Closely Related Serotonin Receptor Subtypes

LY310762 demonstrates preferential binding to the 5-HT1D receptor (Ki = 249 nM for guinea pig receptors) with substantially weaker affinity for the closely related 5-HT1B receptor subtype, where it inhibits binding of radiolabeled ligand by only 32% at a concentration of 1,000 nM . In contrast, alternative 5-HT1 antagonists such as GR127935 exhibit equipotent antagonism at both 5-HT1B and 5-HT1D receptors (pKi ≈ 8.5 for both isoforms), with only approximately 100-fold selectivity over other 5-HT receptor families rather than discrimination between 1B and 1D subtypes . This differential selectivity profile is further supported by data from AbMole indicating a Ki >1,000 nM for the 5-HT1B receptor versus Ki = 31 nM for the guinea pig 5-HT1D receptor .

Serotonin receptor pharmacology Radioligand binding assay Receptor selectivity profiling 5-HT1D antagonism

Presynaptic 5-HT Release Potentiation: LY310762 EC50 = 31 nM in Guinea Pig Cortical Slices

In guinea pig cortical slice preparations, LY310762 potentiates potassium-induced [³H]5-HT outflow with an EC50 of 31 nM (reported range: 30–31 nM across multiple vendor sources) . The maximum potentiation achieved is approximately 40% above baseline potassium-induced release [1]. This functional response demonstrates that LY310762 acts as an antagonist at presynaptic 5-HT1D autoreceptors, relieving autoinhibitory tone and thereby increasing stimulated serotonin efflux. While other 5-HT1 antagonists (e.g., BRL15572) also exhibit 5-HT1D antagonist activity, systematic comparative EC50 data across structurally distinct 5-HT1D antagonists under identical guinea pig cortical slice conditions are not consolidated in the literature; LY310762 remains among the best-characterized tools for this specific ex vivo model.

Neuropharmacology Serotonin release Presynaptic autoreceptor Ex vivo electrophysiology

In Vivo Enhancement of SSRI-Induced Extracellular 5-HT Elevation: LY310762 Amplifies Fluoxetine Response 2.2-Fold

Systemic administration of LY310762 (10 mg/kg i.p.) significantly enhances the extracellular 5-HT response to the selective serotonin reuptake inhibitor (SSRI) fluoxetine (20 mg/kg i.p.) in guinea pig microdialysis studies [1]. In fluoxetine-treated animals, 5-HT levels increase from 312 ± 43% of baseline to a maximum of 683% after LY310762 co-administration, representing a 2.2-fold amplification (683% / 312% ≈ 2.19) [2]. In vehicle control animals, 5-HT levels remain unchanged at approximately 250% of baseline . LY310762 administered alone also significantly increases basal 5-HT levels to a maximum of 258% compared to pre-injection control [3].

In vivo microdialysis Serotonin reuptake inhibition Fluoxetine augmentation Neuropsychopharmacology

Renal Vascular Functional Antagonism: LY310762 (1 mg/kg i.v.) Abolishes 5-HT1D Agonist-Induced Vasodilation In Vivo

In phenylephrine-infused rat models, intravenous administration of LY310762 at 1 mg/kg completely abolishes the renal vasodilatory effects of the 5-HT1D agonist L-694,247 [1]. This functional antagonism was not reproduced by indomethacin (cyclooxygenase inhibitor, 2 mg/kg) or glibenclamide (ATP-dependent K⁺ channel blocker, 20 mg/kg), indicating that the vasodilatory response is specifically mediated through 5-HT1D receptor activation and subsequently transduced via nitric oxide pathways [2]. The specificity of this blockade is further supported by control experiments showing that 5-HT-elicited vasodilation was significantly blocked by the combination of GR-55562 (5-HT1B antagonist) plus LY310762 plus SB-258719 (5-HT7 antagonist), whereas no single antagonist alone produced complete blockade [3].

Vascular pharmacology Renal hemodynamics 5-HT1D receptor function In vivo functional antagonism

Comparative 5-HT1D Antagonist Potency: LY310762 vs. BRL15572 and SB272183 in Receptor Pharmacology Profiling

In comprehensive serotonin receptor pharmacology surveys, LY310762 is classified alongside SB272183 and BRL15572 as selective 5-HT1D receptor antagonists, with all three compounds cited as validated tools for discriminating 5-HT1D-mediated responses from other 5-HT receptor subtypes [1]. The reported 5-HT1D receptor Ki values for these compounds across various assay systems differ: LY310762 Ki = 249 nM (guinea pig) ; BRL15572 is described as a preferential antagonist at native human 5-HT1D receptors suitable for differentiating between human 5-HT1B and 5-HT1D receptors in functional studies . Unlike GR127935, which exhibits potent dual 5-HT1B/1D antagonism (pKi ≈ 8.5 for both isoforms) with only approximately 100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors , LY310762 and BRL15572 demonstrate subtype discrimination between 5-HT1B and 5-HT1D. Selection among LY310762, BRL15572, and SB272183 should be guided by species-specific receptor pharmacology (guinea pig vs. human vs. rat receptor affinity differences) and experimental endpoint requirements.

5-HT1D receptor antagonist Comparative pharmacology Tool compound selection Receptor binding Ki

5-HT Transporter Inactivity: LY310762 Exhibits No Confounding SERT Modulation

LY310762 displays no activity on 5-HT transport (serotonin transporter, SERT), as explicitly stated in product documentation from multiple commercial suppliers . This negative finding is critical because certain 5-HT1 receptor ligands exhibit ancillary SERT inhibition or modulation that confounds interpretation of serotonergic functional studies. In contrast, compounds such as vortioxetine (Lu AA21004) are multimodal agents that combine 5-HT1D antagonist activity with 5-HT3/5-HT7 antagonism, 5-HT1B partial agonism, 5-HT1A agonism, and SERT inhibition . The absence of SERT activity in LY310762 ensures that observed effects on extracellular 5-HT concentrations in microdialysis studies (see Evidence_Item 3) are attributable solely to 5-HT1D autoreceptor blockade rather than concurrent transporter modulation.

Serotonin transporter SERT Off-target profiling Pharmacological specificity

LY310762 Optimal Procurement and Experimental Application Scenarios Based on Validated Pharmacological Evidence


Discriminating 5-HT1D from 5-HT1B Receptor Function in Native Tissue Preparations

LY310762 is optimally deployed in experiments requiring unambiguous attribution of serotonergic effects to 5-HT1D rather than 5-HT1B receptor activation. Its Ki >1,000 nM at 5-HT1B receptors versus Ki = 249 nM at 5-HT1D receptors provides a selectivity margin exceeding 4:1 , enabling researchers to use LY310762 as a selective pharmacological probe in native tissue preparations (e.g., guinea pig cortical slices, vascular rings) where both receptor subtypes may be co-expressed. This application is superior to using dual 5-HT1B/1D antagonists such as GR127935 (pKi ≈ 8.5 for both isoforms, selectivity ratio ≈1:1) , which cannot resolve subtype-specific contributions. Recommended experimental concentration range: 0.01–1 μM for in vitro functional assays, with EC50 = 31 nM serving as the benchmark for presynaptic autoreceptor blockade in guinea pig cortex [1].

In Vivo Augmentation of SSRI Efficacy in Preclinical Microdialysis Models

LY310762 is validated for in vivo studies investigating the role of 5-HT1D autoreceptors in modulating SSRI-induced extracellular serotonin elevation. Systemic administration of 10 mg/kg i.p. LY310762 co-administered with fluoxetine (20 mg/kg i.p.) produces a 2.2-fold amplification of peak extracellular 5-HT concentration (683% vs. 312% of baseline) in guinea pig microdialysis preparations [2]. This well-characterized in vivo response distinguishes LY310762 from tool compounds lacking systematic in vivo validation data and provides a reliable reference point for dose-response studies exploring 5-HT1D antagonist augmentation strategies. Experimental considerations include species selection (guinea pig validated; rat receptor pharmacology may differ) and appropriate vehicle control comparisons (LY310762 alone increases basal 5-HT to 258% of baseline) .

Peripheral 5-HT1D Receptor Functional Studies in Vascular Pharmacology

LY310762 is suitable for in vivo vascular pharmacology studies requiring selective 5-HT1D receptor blockade in peripheral tissues. Intravenous administration of 1 mg/kg completely abolishes 5-HT1D agonist (L-694,247)-induced renal vasodilation in phenylephrine-infused rat models [3]. The specificity of this blockade is validated by the lack of effect of indomethacin (2 mg/kg) and glibenclamide (20 mg/kg), confirming 5-HT1D receptor mediation via nitric oxide pathways [4]. This application scenario is appropriate for researchers investigating serotonergic regulation of regional hemodynamics, 5-HT1D receptor distribution in vascular beds, or the role of 5-HT1D receptors in experimental hypertension models. Complete blockade at 1 mg/kg i.v. provides a dosing benchmark for rat studies; species-specific pharmacokinetic considerations may require dose adjustment in other models.

Negative Control Compound for SERT Activity in Multimodal Serotonergic Studies

LY310762 serves as a clean negative control for serotonin transporter (SERT) activity in experiments where investigators need to isolate 5-HT1D receptor-mediated effects from concurrent SERT modulation. Unlike multimodal serotonergic agents such as vortioxetine—which combines 5-HT1D antagonism with SERT inhibition, 5-HT3/5-HT7 antagonism, 5-HT1B partial agonism, and 5-HT1A agonism —LY310762 exhibits no detectable activity on 5-HT transport . This property makes LY310762 particularly valuable as a comparator compound in studies designed to dissect the relative contributions of SERT inhibition versus 5-HT1D autoreceptor blockade to observed changes in extracellular 5-HT dynamics. Procurement of LY310762 alongside a SERT inhibitor (e.g., fluoxetine, citalopram) enables well-controlled experimental designs that distinguish receptor-mediated from transporter-mediated effects on serotonergic neurotransmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY310762

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.